N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8O2S/c16-13(24)14-18-22-23(19-14)10-4-2-9(3-5-10)17-15(25)8-1-6-11-12(7-8)21-26-20-11/h1-7H,(H2,16,24)(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCNCDMNWGDOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)N4N=C(N=N4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with amino acid residues in the active pockets of their targets.
Biological Activity
N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and implications for future research.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrazole moiety and a benzo[c][1,2,5]thiadiazole core. The presence of these heterocyclic rings is crucial for its biological activity. The chemical formula is represented as follows:
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of tetrazole-based compounds, including derivatives similar to this compound. A key study identified a series of tetrazoles with significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve inhibition of hemozoin formation, akin to the action of chloroquine, which is critical for parasite survival .
Table 1: Antimalarial Activity Data
| Compound | P. falciparum EC50 (μM) | Cytotoxicity CC50 (μM) |
|---|---|---|
| 3 | 3.5 ± 0.71 | >30 |
| (+)-3 | 1.5 | 3.0 |
| 4 | 9.7 ± 3.0 | ND |
| 10 | 0.40 ± 0.070 | 1.8 ± 0.34 |
ND: Not Determined
These results indicate that certain analogs exhibit low cytotoxicity while maintaining potent antimalarial effects, suggesting a favorable therapeutic window.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research indicates that similar thiazole and thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells . The presence of specific substituents on the phenyl ring has been associated with enhanced activity.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | U251 (glioblastoma) | 23.30 ± 0.35 |
| 10 | WM793 (melanoma) | >1000 |
| 16 | Various Cancer Lines | IC50 = 10–30 |
The structure-activity relationship suggests that modifications in the phenyl ring can significantly influence the compound's efficacy against cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism in both parasites and cancer cells.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Cellular Membrane Integrity : By altering membrane potential and permeability, these compounds may compromise cell viability.
Case Studies
A notable case study involved the evaluation of a related tetrazole derivative in a murine model of malaria, which demonstrated significant reductions in parasitemia levels compared to control groups treated with standard antimalarials . In another study focused on cancer cell lines, the compound exhibited dose-dependent cytotoxic effects, underscoring its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
